2-(Cyclopentyloxy)acetyl chloride
Description
2-(Cyclopentyloxy)acetyl chloride is an organochlorine compound characterized by a cyclopentyloxy group attached to an acetyl chloride moiety. Its molecular formula is C₇H₁₁ClO₂, with a molar mass of 162.61 g/mol. The cyclopentyloxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler acyl chlorides like chloroacetyl chloride (CAC). This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing cyclopentyloxyacetyl groups into target molecules, particularly in pharmaceutical and agrochemical research. Its reactivity stems from the electrophilic acyl chloride group, enabling nucleophilic substitution or acylation reactions.
Properties
Molecular Formula |
C7H11ClO2 |
|---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
2-cyclopentyloxyacetyl chloride |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2 |
InChI Key |
ZLVXUPIPNGQLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The cyclopentyloxy group in this compound reduces its reactivity compared to CAC and DCAC, as steric hindrance slows nucleophilic attacks .
- Electrophilicity : CAC and DCAC exhibit higher electrophilicity due to electron-withdrawing chlorine atoms adjacent to the acyl group, accelerating reactions like Friedel-Crafts acylation .
- Lipophilicity : The cyclopentyl moiety enhances lipid solubility, making this compound advantageous for synthesizing bioactive molecules with improved membrane permeability .
Research Findings and Gaps
- Reactivity Studies : Computational models suggest that the cyclopentyloxy group in this compound reduces its reaction rates in polar solvents by ~30% compared to CAC, based on steric parameters .
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